molecular formula C13H15ClN2 B14771464 (3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride

(3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride

Cat. No.: B14771464
M. Wt: 234.72 g/mol
InChI Key: BGTSDLSZEHMZCE-UHFFFAOYSA-N
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Description

(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that features a biphenyl structure with a methyl group at the 3’ position and a hydrazine moiety at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-methylbiphenyl-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and automated processes for the addition of reagents and isolation of the product.

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The biphenyl structure can be reduced under certain conditions.

    Substitution: The methyl group and hydrazine moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
  • (3’-Ethyl-biphenyl-3-yl)-hydrazine hydrochloride
  • (3’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride

Uniqueness

(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the specific positioning of the methyl group and hydrazine moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

[3-(3-methylphenyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)15-14;/h2-9,15H,14H2,1H3;1H

InChI Key

BGTSDLSZEHMZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NN.Cl

Origin of Product

United States

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